

structure and stereochemistry of (+)-Benzotetramisole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Benzotetramisole

Cat. No.: B160437

[Get Quote](#)

An In-depth Technical Guide to the Structure and Stereochemistry of **(+)-Benzotetramisole**

Introduction

(+)-Benzotetramisole (BTM) is a powerful chiral isothiourea organocatalyst that has garnered significant attention in the field of asymmetric synthesis.^{[1][2]} As the benzannulated derivative of the anthelmintic drug tetramisole, (+)-BTM has demonstrated remarkable efficacy and enantioselectivity in a variety of chemical transformations, most notably in the kinetic resolution of secondary alcohols and dynamic kinetic resolution of azlactones.^{[3][4][5][6]} Its rigid, C2-symmetric-like framework and unique electronic properties make it an indispensable tool for researchers and drug development professionals. This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and catalytic mechanism of **(+)-Benzotetramisole**.

Chemical Structure and Properties

(+)-Benzotetramisole is a heterocyclic compound featuring a fused benzothiazole and imidazole ring system with a phenyl substituent at the chiral center.

IUPAC Name: (2R)-2-Phenyl-2,3-dihydroimidazo[2,1-b]^[1]^[7]benzothiazole^[7] Molecular Formula: C₁₅H₁₂N₂S^[7] CAS Number: 885051-07-0^[7]

A 2D representation of the chemical structure is provided below:

Caption: 2D Chemical Structure of **(+)-Benzotetramisole**.

Table 1: Physical and Chemical Properties of **(+)-Benzotetramisole**

Property	Value	Reference
Molecular Weight	252.3 g/mol	[7]
Appearance	White to orange to green powder/crystal	[8]
Melting Point	91.0 to 95.0 °C	[3]
Specific Rotation $[\alpha]$	+245° (c=1, MeOH)	[3]
Purity	>97.0% (GC)	[8]
Enantiomeric Excess	min. 98.0% ee	

Stereochemistry

The stereochemistry of **(+)-Benzotetramisole** is central to its function as an asymmetric catalyst. The molecule possesses a single stereocenter at the C2 position of the imidazo[2,1-b]benzothiazole core, which bears the phenyl group. The "(+)" designation refers to its dextrorotatory nature, and its absolute configuration is (R).[7] This specific three-dimensional arrangement is crucial for establishing the chiral environment necessary to differentiate between enantiomeric transition states during a catalytic reaction, thereby leading to high enantioselectivity.

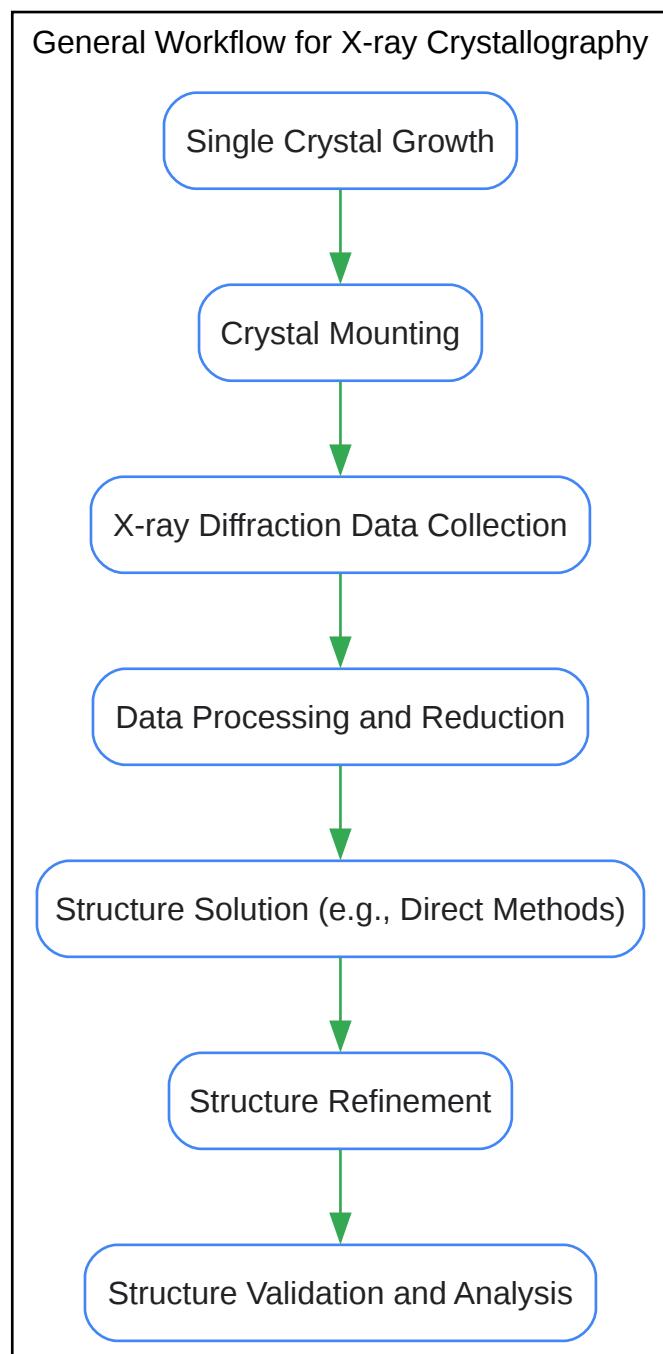
Synthesis and Structural Elucidation

A scalable and chromatography-free synthesis of **(+)-Benzotetramisole** has been developed, making it readily accessible for research and industrial applications.[1][2]

Experimental Protocol: Scalable Synthesis of (R)-(+)-Benzotetramisole

This two-step procedure starts from commercially available (R)-2-phenylglycinol and 2-chlorobenzothiazole.

Step 1: Synthesis of (R)-2-((benzo[d]thiazol-2-yl)amino)-2-phenylethan-1-ol


- To a reaction vessel is added 2-chlorobenzothiazole (1.0 equiv), (R)-2-phenylglycinol (1.05 equiv), and diisopropylethylamine (2.5 equiv) in 1,2-dichlorobenzene (2.0 M).
- The mixture is heated to 195 °C for 24 hours.
- After cooling, the resulting solid is collected by filtration and washed with an organic solvent.
- The crude product is purified by recrystallization from hot toluene using a Dean-Stark apparatus to yield analytically pure (R)-2-((benzo[d]thiazol-2-yl)amino)-2-phenylethan-1-ol as a white crystalline solid (typically 74-79% yield).[1]

Step 2: Cyclization to (R)-(+)-Benzotetramisole

- A suspension of the product from Step 1 and triethylamine (4.0 equiv) in anhydrous dichloromethane (0.1 M) is cooled in an ice/water bath.
- Methanesulfonyl chloride (1.3 equiv) is added, and the solution is stirred.
- Isopropanol is added, and the mixture is heated to reflux overnight.
- The reaction mixture is then subjected to an acid/base workup, including a wash with 1 N NaOH.
- The organic solution is treated with charcoal to decolorize it.
- Trituration of the crude product with hot diethyl ether provides analytically pure (R)-(+)-Benzotetramisole (typically 73-84% yield).[2]

Structural Elucidation

The definitive structure and absolute stereochemistry of **(+)-Benzotetramisole** and its derivatives are typically confirmed by X-ray crystallography.[9][10][11] This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[10][12]

[Click to download full resolution via product page](#)

Caption: A generalized workflow for X-ray crystallography.


Nuclear Magnetic Resonance (NMR) spectroscopy is also a critical tool for characterizing the structure of **(+)-Benzotetramisole** and its intermediates in solution.[1][2][9] ^1H and ^{13}C NMR

spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

Role in Asymmetric Catalysis

(+)-Benzotetramisole functions as a nucleophilic catalyst, primarily in acyl transfer reactions. [3] Its catalytic cycle involves the activation of an acyl source (e.g., an anhydride) to form a highly reactive chiral acyl ammonium ion intermediate. This intermediate then delivers the acyl group to a nucleophile in a stereoselective manner.

The enantioselectivity arises from the chiral pocket created by the catalyst, which effectively shields one face of the electrophilic acyl group, favoring attack from the less sterically hindered direction.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of **(+)-Benzotetramisole**.

This catalytic prowess has been successfully applied to a range of transformations, including:

- Kinetic Resolution of Secondary Alcohols: Achieves outstanding enantioselectivity, with selectivity factors (*s*) often exceeding 100.[4]
- Dynamic Kinetic Resolution of Azlactones: Produces α -amino acid esters with high enantiomeric excess.[3][6][13]
- Domino Michael Addition/Cyclization Reactions: Catalyzes the formation of complex heterocyclic structures with excellent stereocontrol.[9]

Conclusion

(+)-Benzotetramisole is a cornerstone of modern organocatalysis, offering a powerful and versatile platform for asymmetric synthesis. Its well-defined structure, characterized by a rigid tricyclic core and a single, influential stereocenter, is the key to its remarkable ability to control the stereochemical outcome of a wide array of chemical reactions. The development of scalable synthetic routes has further cemented its importance, making this exceptional catalyst readily available to the scientific community for the continued development of novel and efficient synthetic methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. thieme-connect.com [thieme-connect.com]
2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
3. (+)-Benzotetramisole | 885051-07-0 | Benchchem [benchchem.com]
4. pubs.acs.org [pubs.acs.org]
5. Benzotetramisole: a remarkably enantioselective acyl transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
6. Benzotetramisole-catalyzed dynamic kinetic resolution of azlactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (+)-Benzotetramisole | C15H12N2S | CID 11557884 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. (+)-Benzotetramisole | 885051-07-0 | TCI AMERICA [tcichemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [structure and stereochemistry of (+)-Benzotetramisole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160437#structure-and-stereochemistry-of-benzotetramisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com